1-(2-Phenylacetyl)-2-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

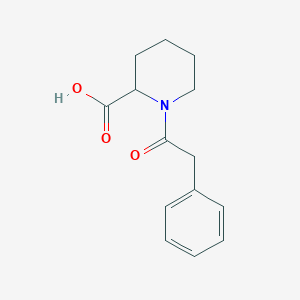

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a phenylacetyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid typically involves the acylation of piperidine derivatives with phenylacetyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylethanol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid: Shares the phenylacetyl group but lacks the piperidine ring.

Piperidinecarboxylic acid: Contains the piperidine ring but lacks the phenylacetyl group.

Phenylacetylpiperidine: Similar structure but with different substitution patterns.

Uniqueness: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is unique due to the combination of the phenylacetyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and implications for scientific research.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylacetyl group, which influences its interaction with biological systems. Its structural formula can be represented as follows:

Target Pathways

The primary biochemical pathway involving this compound is the phenylacetic acid (PAA) pathway . The compound participates in the incorporation of molecular oxygen into phenylacetyl-CoA, leading to the formation of 1,2-epoxyphenylacetyl-CoA , a critical intermediate in various metabolic processes.

Interaction with Enzymes

The compound interacts with several enzymes, notably phenylacetyl-CoA epoxidase , which catalyzes the conversion of phenylacetyl-CoA to 1,2-epoxyphenylacetyl-CoA. This interaction is essential for its role in the catabolic pathway of phenylacetic acid , influencing cellular processes such as metabolism and signaling pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity. This activity is linked to its ability to disrupt biofilm formation in bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. Its influence on cellular signaling pathways could modulate inflammatory responses, providing a basis for further investigations into its therapeutic potential in inflammatory diseases.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates that it is metabolized by esterases in the human liver and plasma, leading to various metabolites that may retain biological activity. The dosage effects observed in animal models highlight that higher concentrations may result in toxicity, while lower doses could yield beneficial effects.

Research Applications

The compound has several applications across different fields:

- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, particularly antimicrobial and anti-inflammatory effects.

- Medicine : Explored for drug development, particularly in designing new therapeutic agents targeting microbial infections and inflammation.

- Industry : Utilized in producing specialty chemicals and materials .

Data Summary Table

| Activity | Description |

|---|---|

| Antimicrobial | Disrupts biofilm formation; potential for new agents |

| Anti-inflammatory | Modulates inflammatory responses |

| Enzyme Interaction | Binds to phenylacetyl-CoA epoxidase |

| Metabolic Pathways | Involved in phenylacetic acid catabolism |

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains. The mechanism was attributed to its ability to interfere with biofilm formation, which is crucial for bacterial virulence.

Case Study 2: Anti-inflammatory Potential

A study investigating the anti-inflammatory effects of this compound showed significant reductions in pro-inflammatory cytokines in treated cell cultures. This suggests a promising avenue for further research into its application in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

1-(2-phenylacetyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPYJXXYTOWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.